Cas no 1227494-49-6 (4-Bromo-2-methoxy-5-methylpyridine)

4-Bromo-2-methoxy-5-methylpyridine structure
1227494-49-6 structure
商品名:4-Bromo-2-methoxy-5-methylpyridine
CAS番号:1227494-49-6
MF:C7H8BrNO
メガワット:202.04852104187
MDL:MFCD16610112
CID:2951198
PubChem ID:59660652

4-Bromo-2-methoxy-5-methylpyridine 化学的及び物理的性質

名前と識別子

    • 吡啶, 4-溴-2-甲氧基-5-甲基-
    • 4-bromo-2-methoxy-5-methylpyridine
    • SY323989
    • PS-20197
    • SCHEMBL14276053
    • MFCD16610112
    • Pyridine, 4-broMo-2-Methoxy-5-Methyl-
    • P20929
    • EN300-4249602
    • 1227494-49-6
    • CS-0183994
    • 4-Bromo-2-methoxy-5-methylpyridine
    • MDL: MFCD16610112
    • インチ: 1S/C7H8BrNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3
    • InChIKey: SACMFJALIRLQLS-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=NC=C1C)OC

計算された属性

  • せいみつぶんしりょう: 200.97893 g/mol
  • どういたいしつりょう: 200.97893 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 22.1
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • ぶんしりょう: 202.05

4-Bromo-2-methoxy-5-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4249602-1.0g
4-bromo-2-methoxy-5-methylpyridine
1227494-49-6 95%
1g
$800.0 2023-05-24
eNovation Chemicals LLC
D684691-250MG
4-bromo-2-methoxy-5-methylpyridine
1227494-49-6 97%
250mg
$185 2024-07-21
abcr
AB556375-1g
4-Bromo-2-methoxy-5-methylpyridine; .
1227494-49-6
1g
€789.30 2025-02-16
eNovation Chemicals LLC
D684691-100mg
4-bromo-2-methoxy-5-methylpyridine
1227494-49-6 97%
100mg
$105 2024-07-21
Enamine
EN300-4249602-0.25g
4-bromo-2-methoxy-5-methylpyridine
1227494-49-6 95%
0.25g
$396.0 2023-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS100866-5G
4-bromo-2-methoxy-5-methylpyridine
1227494-49-6 97%
5g
¥ 9,622.00 2023-03-15
eNovation Chemicals LLC
D684691-500mg
4-bromo-2-methoxy-5-methylpyridine
1227494-49-6 97%
500mg
$295 2025-02-20
Ambeed
A944218-250mg
4-Bromo-2-methoxy-5-methylpyridine
1227494-49-6 97%
250mg
$204.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBYS100866-100mg
4-bromo-2-methoxy-5-methylpyridine
1227494-49-6 97%
100mg
¥475.0 2024-04-25
abcr
AB556375-250mg
4-Bromo-2-methoxy-5-methylpyridine; .
1227494-49-6
250mg
€319.50 2025-02-16

4-Bromo-2-methoxy-5-methylpyridine 関連文献

4-Bromo-2-methoxy-5-methylpyridineに関する追加情報

Introduction to 4-Bromo-2-methoxy-5-methylpyridine (CAS No: 1227494-49-6)

4-Bromo-2-methoxy-5-methylpyridine, identified by its Chemical Abstracts Service (CAS) number 1227494-49-6, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered considerable attention due to its versatile applications in medicinal chemistry and agrochemical research. The presence of both bromine and methoxy substituents on the pyridine ring enhances its reactivity, making it a valuable building block for constructing more complex molecular architectures.

The structural features of 4-bromo-2-methoxy-5-methylpyridine contribute to its utility in various synthetic pathways. The bromo group at the 4-position allows for nucleophilic aromatic substitution reactions, while the methoxy group at the 2-position can participate in etherification or demethylation processes. Additionally, the methyl group at the 5-position influences the electronic properties of the ring, affecting its interaction with other functional groups. These characteristics make it a preferred choice for chemists seeking to develop novel compounds with tailored biological activities.

In recent years, 4-bromo-2-methoxy-5-methylpyridine has been extensively studied for its potential applications in drug discovery. Its scaffold is reminiscent of several bioactive molecules, including kinase inhibitors and antiviral agents. For instance, derivatives of this compound have been explored as inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory signaling pathways. The bromine atom serves as a handle for further functionalization, enabling the introduction of pharmacophores that enhance binding affinity and selectivity.

Moreover, research has highlighted the role of 4-bromo-2-methoxy-5-methylpyridine in the synthesis of small molecules targeting bacterial resistance mechanisms. The pyridine core is a common motif in antibiotics and antibacterial agents, and modifications to this core can lead to novel compounds with improved efficacy against resistant strains. Studies have demonstrated that incorporating halogenated pyridines into drug candidates can enhance their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

The methoxy group in 4-bromo-2-methoxy-5-methylpyridine also contributes to its pharmaceutical relevance. Methoxylated pyridines are known to exhibit favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. This makes them suitable for oral administration and prolonged circulation in the bloodstream. Recent advances in computational chemistry have further facilitated the design of 4-bromo-2-methoxy-5-methylpyridine derivatives by predicting their binding modes to biological targets with high accuracy.

Agrochemical applications of 4-bromo-2-methoxy-5-methylpyridine are equally noteworthy. Pyridine derivatives are widely used as intermediates in the synthesis of herbicides, fungicides, and insecticides. The structural versatility of this compound allows for the creation of molecules that can selectively target pests while minimizing environmental impact. For example, modifications to the bromo and methoxy groups can fine-tune the activity spectrum of agrochemicals, ensuring efficacy against specific pathogens without harming beneficial organisms.

The synthesis of 4-bromo-2-methoxy-5-methylpyridine typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include bromination and methylation of pyridine derivatives, followed by purification steps such as column chromatography or recrystallization. Advances in green chemistry have also led to the development of more sustainable synthetic methods, reducing waste generation and energy consumption without compromising yield or purity.

In conclusion, 4-bromo-2-methoxy-5-methylpyridine (CAS No: 1227494-49-6) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics, while its reactivity allows for diverse synthetic modifications. As research continues to uncover new biological targets and synthetic strategies, the importance of this compound is expected to grow further, solidifying its position as a cornerstone of modern chemical synthesis.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1227494-49-6)4-Bromo-2-methoxy-5-methylpyridine
A1041172
清らかである:99%
はかる:5g
価格 ($):1220.0